molecular formula C15H10F3N3O5S B2649989 2-[(2,4-DINITROPHENYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 459181-94-3

2-[(2,4-DINITROPHENYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2649989
CAS No.: 459181-94-3
M. Wt: 401.32
InChI Key: CYLAOWRNNSCSMB-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a dinitrophenyl group, a trifluoromethyl group, and a sulfanyl linkage, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the dinitrophenyl and trifluoromethyl precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents and temperature control to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The dinitrophenyl and trifluoromethyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dinitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)sulfanyl]phenyl]acetamide
  • N-(4-{[2-(2,4-Dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide
  • 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[(2,4-Dinitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5S/c16-15(17,18)9-2-1-3-10(6-9)19-14(22)8-27-13-5-4-11(20(23)24)7-12(13)21(25)26/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAOWRNNSCSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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